molecular formula C16H21N3O2 B2701515 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclobutanecarboxamide CAS No. 2176125-11-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclobutanecarboxamide

Cat. No. B2701515
CAS RN: 2176125-11-2
M. Wt: 287.363
InChI Key: UDJQAJISNWSASW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB-13 and belongs to the family of synthetic cannabinoids. CB-13 has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily found in the immune system and peripheral tissues.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of heterocyclic compounds based on the furan and pyrazole motifs involve reactions leading to the formation of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These processes highlight the chemical flexibility and utility of the furan and pyrazole units in constructing complex molecules for further scientific investigation (El-Essawy & Rady, 2011).

Antimicrobial and Anticancer Activities

  • Research into the antimicrobial and anticancer properties of compounds derived from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cyclobutanecarboxamide has been conducted. These studies focus on the development of new molecules with potential applications in treating diseases and exploring the biological activities of these novel compounds (Zaki, Al-Gendey, & Abdelhamid, 2018).

Novel Synthetic Routes

  • The exploration of novel synthetic routes for the creation of diverse heterocyclic compounds demonstrates the compound's role in advancing synthetic organic chemistry. This includes the development of pyridines, pyrazolines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives, showcasing the compound's versatility in facilitating the synthesis of a wide array of structurally diverse molecules (Ergun et al., 2014).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-9-12(2)19(18-11)14(15-7-4-8-21-15)10-17-16(20)13-5-3-6-13/h4,7-9,13-14H,3,5-6,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJQAJISNWSASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2CCC2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide

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